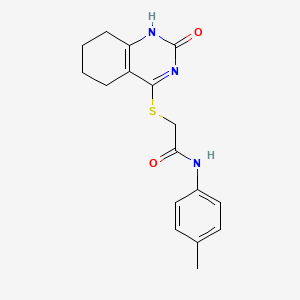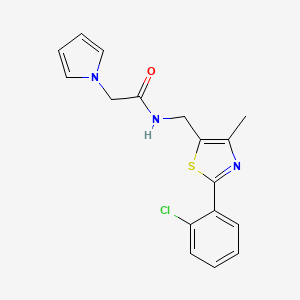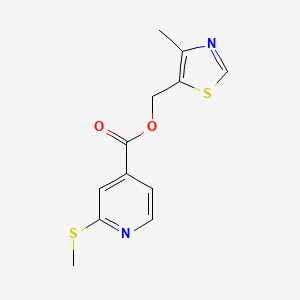
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C24H27N3O7S and its molecular weight is 501.55. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Quinoline Derivatives in Medicinal Chemistry
Quinoline derivatives, like the one found in the structure of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide, have been extensively studied for their pharmacological potential. They are associated with a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory effects. A study by Batalha et al. (2019) explored the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the synthetic versatility of quinoline derivatives in medicinal chemistry, potentially relevant for derivatives such as N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide for generating novel therapeutic agents (Batalha et al., 2019).
Sigma-2 Receptor Probes
Compounds structurally related to N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide have been investigated for their affinity towards sigma-2 receptors, which are implicated in cancer and neurological diseases. Xu et al. (2005) described the synthesis and evaluation of benzamide analogues as sigma-2 receptor probes, emphasizing the importance of such structures in developing diagnostic and therapeutic tools for addressing complex diseases (Xu et al., 2005).
Synthesis and Biological Activity
The synthetic routes and biological activity of related compounds provide a foundation for the exploration of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide in scientific research. For instance, Grigorjeva and Daugulis (2015) developed a method for the dimerization of aminoquinoline benzamides, a process that could be relevant for the synthesis and modification of N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide to enhance its biological activity or solubility (Grigorjeva & Daugulis, 2015).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 5,8-dimethoxy-2-oxo-1,2-dihydroquinoline with ethyl bromoacetate to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate. This intermediate is then reacted with morpholine and p-toluenesulfonic acid to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)morpholine-4-carboxamide. Finally, this compound is reacted with 4-(morpholinosulfonyl)benzoyl chloride to form the target compound, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide.", "Starting Materials": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline", "ethyl bromoacetate", "morpholine", "p-toluenesulfonic acid", "4-(morpholinosulfonyl)benzoyl chloride" ], "Reaction": [ "5,8-dimethoxy-2-oxo-1,2-dihydroquinoline is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate.", "Ethyl 2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)acetate is then reacted with morpholine and p-toluenesulfonic acid to form N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)morpholine-4-carboxamide.", "Finally, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)morpholine-4-carboxamide is reacted with 4-(morpholinosulfonyl)benzoyl chloride to form the target compound, N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide." ] } | |
CAS-Nummer |
851404-24-5 |
Produktname |
N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-4-(morpholinosulfonyl)benzamide |
Molekularformel |
C24H27N3O7S |
Molekulargewicht |
501.55 |
IUPAC-Name |
N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C24H27N3O7S/c1-32-20-7-8-21(33-2)22-19(20)15-17(24(29)26-22)9-10-25-23(28)16-3-5-18(6-4-16)35(30,31)27-11-13-34-14-12-27/h3-8,15H,9-14H2,1-2H3,(H,25,28)(H,26,29) |
InChI-Schlüssel |
KFLRCVDABNCMRA-UHFFFAOYSA-N |
SMILES |
COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



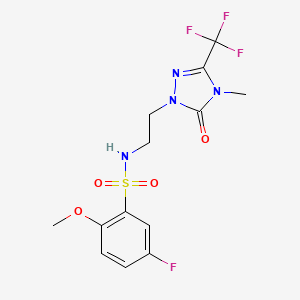
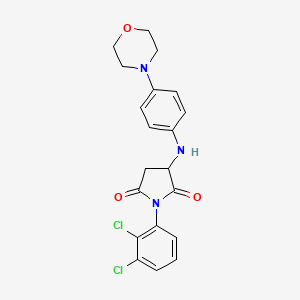
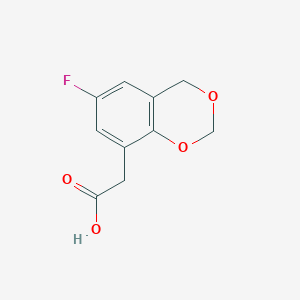
![1-(5-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2917692.png)


![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2917698.png)
![2-Bromo-5-[(carbamoylmethyl)sulfamoyl]benzoic acid](/img/structure/B2917699.png)
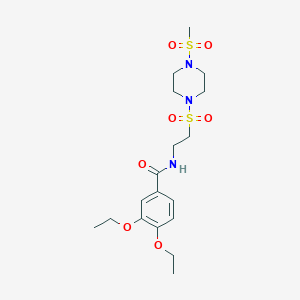
![5-(2-chloro-6-fluorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2917701.png)
